H-Cys(Dpm)-OH

Übersicht

Beschreibung

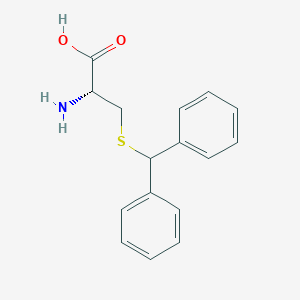

S-Diphenylmethyl-L-cysteine, also known as S-Diphenylmethyl-L-cysteine, is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.

The exact mass of the compound S-Diphenylmethyl-L-cysteine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-Diphenylmethyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Diphenylmethyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptid- und Proteinwissenschaften

Die Verbindung wird in der Peptid- und Proteinwissenschaft als Cystein-Schutzgruppe verwendet . Die Chemie der Schutzgruppen für die Cystein-Thiolgruppe hat in den letzten Jahrzehnten eine Vielzahl von Peptid- und Proteinchemie ermöglicht . Es wurden ausgeklügelte Strategien für den Schutz und die anschliessende Entschützung von Cystein entwickelt, die die Synthese komplexer disulfidreicher Peptide, die Halbsynthese von Proteinen und die Peptid-/Proteinmarkierung in vitro und in vivo ermöglichen .

Proteinflexibilität und Cystein-Reaktivität

Die Verbindung spielt eine bedeutende Rolle bei der Untersuchung der Proteinflexibilität und der Cystein-Reaktivität . Dank seiner chemischen Plastizität ist Cystein ein sehr vielseitiger Akteur in Proteinen. Ein wichtiger Faktor für die Cystein-Reaktivität ist der pKa-Wert: die Fähigkeit, ihn vorherzusagen, gilt als entscheidend in der Redox-Bioinformatik .

Fluoreszierendes Chemodosimeter

Die Verbindung wird bei der Konstruktion eines fluoreszierenden Chemodosimeters für Cystein (Cys) und Homocystein (Hcy) verwendet . Nach Zugabe von Cys/Hcy zeigt das Chemodosimeter eine stark erhöhte Fluoreszenzintensität sowie eine grosse Verschiebung des Absorptionsmaximums .

Biologische Aktivität

S-Diphenylmethyl-L-cysteine (DPMC) is a derivative of L-cysteine, an amino acid known for its biological significance and reactivity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and biological activities. This article delves into the biological activity of S-Diphenylmethyl-L-cysteine, examining its mechanisms of action, therapeutic implications, and relevant research findings.

S-Diphenylmethyl-L-cysteine is synthesized through the reaction of L-cysteine with diphenylmethanol in the presence of trifluoroacetic acid. This reaction yields DPMC with high efficiency, often exceeding 90% yield under optimized conditions . The compound features a thiol (-SH) group, which is crucial for its biological activity, allowing it to participate in redox reactions and interact with various biomolecules.

2. Mechanisms of Biological Activity

The biological activity of DPMC can be attributed to several mechanisms:

- Antioxidant Activity : DPMC exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is vital in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that DPMC may modulate inflammatory pathways. For instance, it has been shown to reduce levels of pro-inflammatory cytokines in experimental models, suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that DPMC possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing healthy cells highlights its potential for targeted cancer therapies .

3.1 Antioxidant and Anti-inflammatory Effects

A study investigating the effects of cysteine derivatives found that S-Diphenylmethyl-L-cysteine significantly reduced oxidative stress markers in vitro. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, were notably lower in cells treated with DPMC compared to controls. Additionally, levels of glutathione peroxidase (GPx) were elevated, indicating enhanced antioxidant defense mechanisms .

| Parameter | Control Group | DPMC Treatment |

|---|---|---|

| Malondialdehyde (µM) | 4.28 | 2.10 |

| Glutathione Peroxidase (U/mL) | 29.36 | 45.00 |

3.2 Cytotoxicity Studies

In another study focusing on the cytotoxic effects of DPMC on cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer), results demonstrated that DPMC induced significant cell death at concentrations above 50 µM after 24 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| U87 | 45 |

| HeLa | 55 |

4. Therapeutic Implications

The diverse biological activities of S-Diphenylmethyl-L-cysteine suggest several therapeutic applications:

- Cancer Therapy : Given its cytotoxic effects on tumor cells, DPMC may serve as a lead compound for developing novel anticancer agents.

- Neuroprotection : Its antioxidant properties position DPMC as a potential candidate for neuroprotective therapies aimed at conditions like Alzheimer's disease.

- Anti-inflammatory Treatments : The ability to modulate inflammatory responses could make DPMC useful in treating chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

2-amino-3-benzhydrylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOGZCIBPYFZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93008-91-4, 5191-80-0 | |

| Record name | NSC113924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cysteine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.